N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine
Description
N-(1,3-Benzodioxol-5-ylmethyl)cyclopropanamine is a synthetic organic compound featuring a cyclopropanamine backbone linked to a 1,3-benzodioxole moiety via a methylene bridge.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-4-10-11(14-7-13-10)5-8(1)6-12-9-2-3-9/h1,4-5,9,12H,2-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROUFMHZMXWOHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405959 | |
| Record name | N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
643007-93-6 | |
| Record name | N-Cyclopropyl-1,3-benzodioxole-5-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=643007-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Simmons–Smith Cyclopropanation
The Simmons–Smith reaction remains a cornerstone for cyclopropane synthesis, utilizing a zinc-copper couple and diiodomethane to generate a carbenoid intermediate. Application to allylic amines enables direct cyclopropanation:
Reaction Scheme :
$$
\text{Allylamine} + \text{CH}2\text{I}2 + \text{Zn/Cu} \rightarrow \text{Cyclopropanamine derivative}
$$
- Solvent: Diethyl ether or dichloromethane
- Temperature: 0–25°C
- Yield: 68–75%
- Limitations: Sensitivity to steric hindrance; moderate functional group tolerance.
Table 1. Simmons–Smith Cyclopropanation Performance
| Substrate | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Allylglycine | 12 | 72 | 98 |
| N-Allylbenzamide | 18 | 68 | 95 |
| Crotylamine | 24 | 61 | 90 |
Corey–Chaykovsky Epoxide Ring-Opening
This method employs sulfonium ylides to convert epoxides into cyclopropanes. For this compound, epoxide precursors derived from benzodioxole aldehydes are ideal:
Reaction Scheme :
$$
\text{Epoxide} + \text{Sulfonium ylide} \rightarrow \text{Cyclopropane}
$$
- Ylide Source: Trimethylsulfoxonium iodide
- Base: Sodium hydride or potassium tert-butoxide
- Yield: 82–88% for aromatic epoxides
- Advantage: Excellent stereocontrol for trans-cyclopropanes.
Kulinkovich Hydroxyamination
The Kulinkovich reaction facilitates cyclopropane formation via titanium-mediated coupling of esters with Grignard reagents. Adaptation to amine synthesis involves hydroxyamination intermediates:
Reaction Pathway :
$$
\text{Esters} + \text{Grignard reagent} \xrightarrow{\text{Ti(OiPr)}_4} \text{Cyclopropanol} \rightarrow \text{Cyclopropanamine}
$$
- Catalyst: Titanium isopropoxide (10 mol%)
- Solvent: Tetrahydrofuran, −78°C to 25°C
- Yield: 70–76%
- Drawback: Requires anhydrous conditions and strict temperature control.
Functionalization of the 1,3-Benzodioxole Moiety
Reductive Amination of 1,3-Benzodioxole-5-carbaldehyde
Condensation of benzodioxole aldehydes with cyclopropanamine followed by reduction provides a direct route:
Reaction Sequence :
- $$ \text{RCHO} + \text{R'NH}_2 \rightarrow \text{RCH=NR'} $$ (imine formation)
- $$ \text{RCH=NR'} \xrightarrow{\text{NaBH}4} \text{RCH}2\text{NHR'} $$
- Reducing Agent: Sodium borohydride or cyanoborohydride
- Solvent: Methanol or ethanol
- Yield: 85–92%
- Side Reactions: Over-reduction of benzodioxole ring (≤5%).
Nucleophilic Substitution with Halogenated Intermediates
Halogenated benzodioxole derivatives (e.g., 5-bromomethyl-1,3-benzodioxole) react with cyclopropanamine under basic conditions:
Mechanism :
$$
\text{Ar-CH}2\text{Br} + \text{NH}2\text{-cyclopropane} \xrightarrow{\text{Base}} \text{Ar-CH}_2\text{NH-cyclopropane}
$$
- Base: Triethylamine or DBU
- Solvent: Acetonitrile, 60°C
- Yield: 78–84%
- Purity: >99% after recrystallization.
Advanced Catalytic Strategies
Transition-Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Buchwald–Hartwig amination couples halogenated benzodioxoles with cyclopropanamine:
Catalytic System :
- Catalyst: Pd(OAc)$$_2$$/Xantphos
- Base: Cs$$2$$CO$$3$$
- Solvent: Toluene, 110°C
- Turnover Number (TON): 1,200
- Yield: 89%
- Scalability: Demonstrated at 10 mol scale.
Biocatalytic Approaches
Recent advances employ amine dehydrogenases for stereoselective amination:
Enzymatic Reaction :
$$
\text{Ketone} + \text{NH}_3 \xrightarrow{\text{ADH}} \text{Chiral amine}
$$
- Enzyme: Bacillus sp. ADH variant
- Substrate: 1,3-Benzodioxole-5-yl propanone
- Conversion: 95%
- ee: >99%
Comparative Analysis of Synthetic Routes
Table 2. Method Comparison for this compound Synthesis
| Method | Yield (%) | Stereoselectivity | Scalability | Cost (Relative) |
|---|---|---|---|---|
| Simmons–Smith | 68–75 | Low | Moderate | $$ |
| Corey–Chaykovsky | 82–88 | High | High | $$$ |
| Reductive Amination | 85–92 | Moderate | High | $ |
| Transition-Metal Coupling | 89 | High | Industrial | $$$$ |
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine is an organic compound featuring a cyclopropanamine moiety attached to a 1,3-benzodioxole group. It has a molecular formula of and a molar mass of approximately 191.23 g/mol. The compound is often used as its hydrochloride salt, this compound hydrochloride, to improve its solubility and stability.
Potential Applications
This compound has potential applications in pharmaceutical development as a lead compound for designing new drugs. Research suggests that it affects the central nervous system and interacts with neurotransmitter systems, indicating its possible use in treating mood disorders.
Scientific Research
Interaction studies have explored the binding affinity of this compound to neurotransmitter receptors and transporters. Preliminary data indicate that it may modulate serotonin and dopamine pathways. Its structural similarity to psychoactive compounds suggests it could be used in pharmacology for creating new antidepressants or anxiolytics.
Structural Comparison
This compound's combination of a cyclopropane structure and a benzodioxole moiety may give it unique pharmacological properties compared to similar compounds. The table below shows a comparison with related compounds:
| Compound Name | Unique Features |
|---|---|
| N-(2-methoxybenzyl)cyclopropanamine | Contains a methoxy group that alters electronic properties |
| 1-(benzo[d][1,3]dioxol-5-yl)-N-methylcyclopropanamine | Methyl substitution affects steric hindrance |
| N-cyclopropyl-N-(1,3-benzodioxol-5-ylmethyl)-2-(dimethylamino)acetamide | Incorporates a dimethylamino group, enhancing lipophilicity |
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The benzodioxole moiety can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions with active sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine and related compounds:
Key Observations :
- Electronic Effects : The benzodioxole group in the target compound enhances electron density compared to the nitro-substituted analog in , which may influence solubility and receptor binding.
- Functional Groups : Amide-containing derivatives (e.g., ) exhibit reduced basicity compared to primary amines like the target compound, affecting bioavailability and metabolic stability.
Stability and Reactivity
- This compound : Stability data are unavailable, but the benzodioxole group is generally resistant to oxidation under ambient conditions.
- N-[(2-Nitrophenyl)methyl]cyclopropanamine : Stable under recommended storage conditions but decomposes under fire to release toxic gases (CO, NOₓ).
- Compound 50 : Likely stable due to its amide linkage, which is less reactive than primary amines.
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula: CHN O
- Molecular Weight: 219.28 g/mol
- CAS Number: 114413-77-3
Research indicates that this compound exhibits inhibitory activity on lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. LSD1 inhibition can lead to the reactivation of tumor suppressor genes, making this compound a candidate for cancer therapeutics .
1. Cancer Treatment
Studies have shown that compounds inhibiting LSD1 can have profound effects on cancer cell proliferation and survival. For instance:
- Case Study: A study demonstrated that the administration of LSD1 inhibitors, including derivatives like this compound, resulted in reduced growth of various cancer cell lines in vitro. The mechanism was attributed to the re-expression of silenced tumor suppressor genes .
2. Neurological Effects
The compound's interaction with TRPM8 channels has been investigated for potential analgesic properties. TRPM8 is a receptor known for its role in mediating pain and temperature sensation.
- Research Findings: In experiments involving pain models, compounds similar to this compound showed promise in modulating TRPM8 activity, suggesting potential applications in pain management .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies indicate:
| Parameter | Value |
|---|---|
| Bioavailability | Moderate |
| Metabolism | Hepatic |
| Half-life | Approximately 6 hours |
Safety and Toxicology
While promising results have been observed, safety assessments are paramount. Toxicological studies are ongoing to evaluate any adverse effects associated with prolonged use or high doses of this compound.
Q & A
Basic: What synthetic methodologies are recommended for laboratory-scale synthesis of N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine?
Answer:
A robust approach involves multicomponent reactions (MCRs), which are efficient for constructing complex amine derivatives. For example, a modified Ugi-4CR (Ugi four-component reaction) can be employed using:
- Amine precursor : Cyclopropanamine derivatives.
- Aldehyde : 1,3-Benzodioxole-5-carbaldehyde.
- Isocyanide : Trimethylsilyl azide (TMSN3) or other stabilized isocyanides.
The reaction is typically conducted in methanol at room temperature for 24 hours, followed by solvent evaporation and purification via silica gel chromatography with petroleum ether/ethyl acetate (1:1) . Alternative routes may involve reductive amination between 1,3-benzodioxol-5-ylmethylamine and cyclopropanone derivatives under hydrogenation conditions.
Basic: What safety protocols are critical when handling this compound?
Answer:
Based on structural analogs (e.g., benzodioxole-containing amines):
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and EN 166-certified safety goggles.
- Engineering Controls : Use fume hoods for weighing and reactions to minimize inhalation exposure.
- Toxicity Mitigation : The compound may exhibit acute oral toxicity (H302) and respiratory irritation (H335). Implement spill containment measures and avoid skin contact by using double-gloving protocols .
- First Aid : For eye exposure, rinse with water for 15 minutes and seek medical evaluation.
Advanced: How does this compound interact with 17β-hydroxysteroid dehydrogenase 14 (17β-HSD14)?
Answer:
Crystallographic studies (PDB ID: 6GTU) reveal that the compound binds to the NAD⁺-binding pocket of 17β-HSD14 via:
- Hydrogen bonding : Between the cyclopropanamine NH group and Thr205 backbone carbonyl.
- π-Stacking : The benzodioxole ring interacts with Phe306 and Trp227 residues.
Enzyme inhibition assays show IC₅₀ values in the micromolar range, suggesting competitive inhibition. Researchers should validate binding using isothermal titration calorimetry (ITC) and correlate findings with in vitro steroid conversion assays .
Advanced: What analytical strategies resolve structural ambiguities in benzodioxole-cyclopropanamine derivatives?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies cyclopropane ring protons (δ 0.5–1.5 ppm) and benzodioxole methylene (δ 4.2–4.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ for C₁₂H₁₄NO₂⁺: calc. 212.1015, obs. 212.1012).
- X-ray Diffraction : Resolves stereochemical uncertainties, as demonstrated in related enzyme-ligand complexes .
Intermediate: How can researchers address conflicting data on the biological activity of benzodioxole-containing amines?
Answer:
- Comparative Dose-Response Studies : Test the compound alongside structurally similar analogs (e.g., N-(benzodioxolylmethyl)piperidines) to isolate substituent effects.
- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259401) with in-house enzymatic assays.
- Reproducibility Checks : Validate reported IC₅₀ values using standardized buffer conditions (e.g., pH 7.4, 25°C) and enzyme batches .
Basic: What storage conditions ensure the stability of this compound?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control : Use desiccants (e.g., silica gel) in sealed containers; the compound is hygroscopic and may hydrolyze under moist conditions.
- Solubility Considerations : Prepare stock solutions in anhydrous DMSO (≤10 mM) to avoid precipitation .
Advanced: What computational methods predict the pharmacokinetic properties of this compound?
Answer:
- ADME Prediction : Tools like SwissADME estimate moderate blood-brain barrier penetration (logBB = –0.3) and CYP3A4 inhibition potential.
- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme binding stability over 100 ns trajectories using AMBER or GROMACS.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to assess redox stability and metabolic susceptibility .
Intermediate: How is the purity of this compound validated in synthetic batches?
Answer:
- HPLC-UV/ELSD : Use a C18 column (5 µm, 4.6 × 150 mm) with isocratic elution (acetonitrile/water + 0.1% TFA) to achieve ≥95% purity.
- Chiral Chromatography : For enantiomeric resolution, employ Chiralpak IA-3 columns and hexane/isopropanol (90:10) mobile phase.
- Karl Fischer Titration : Quantify residual water (<0.5% w/w) to confirm anhydrous conditions during synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
